molecular formula C9H13BrN2O2 B060586 tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate CAS No. 186551-69-9

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B060586
CAS No.: 186551-69-9
M. Wt: 261.12 g/mol
InChI Key: PZYLFTPEOMFQFJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a tert-butyl group, a bromomethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 3-(bromomethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, depending on the reagents used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

  • Substitution reactions yield various substituted pyrazole derivatives.
  • Oxidation and reduction reactions modify the functional groups on the pyrazole ring.
  • Ester hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its pyrazole core, which is a common motif in pharmaceuticals.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • May serve as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The pyrazole ring can participate in various electronic interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

    tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom, but lacks the pyrazole ring.

    tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Shares the tert-butyl and bromomethyl groups but has a pyrrolidine ring instead of a pyrazole ring.

Uniqueness:

  • The presence of the pyrazole ring in tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.
  • The combination of the tert-butyl ester and bromomethyl groups offers versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYLFTPEOMFQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635024
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186551-69-9
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

3-methyl pyrazole 1-carboxylic acid tert-butyl ester (4.0 g, 21.95 mmol) was dissolved in 73 mL of CCl4. N-bromosuccinimide (5.47 g, 30.73 mmol) and benzoyl peroxide (744 mg, 3.07 mmol) were added. This solution was warmed to reflux for 5.5 hours and then cooled to room temperature. The reaction mixture was diluted with ethyl acetate and saturated NaHCO3 solution. The phases were separated, and the organic phase was extracted with brine, dried over Na2SO4, filtered and concentrated to give a yellow oil. Purification by column chromatography (SiO2, ISCO chromatography system, elution with 5 to 10% ethyl acetate in hexanes) provided 3-bromomethyl pyrazole 1-carboxylic acid tert-butyl ester (53-2) as a pale yellow oil (2.94 g, 51% yield). 1H NMR was consistent with desired product.
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4 g
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5.47 g
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744 mg
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Synthesis routes and methods IV

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3-Methylpyrazole-1-carboxylic acid tert-butyl ester (6.0 g, 33 mmol), N-bromosuccinimide (1.0 g, 5.6 mmol) and benzoyl peroxide (50 mg) were dissolved in 20 mL of carbon tetrachloride. The reaction was heated at reflux for 16 h. The reaction was cooled to room temperature, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:4 EtOAc/hexanes) gave a light yellow oil (4.5 g, 53%): 1H NMR (300 MHz, CDCl3) δ 8.03 (d, J=2.6 Hz, 1H), 6.47 (d, J=2.6 Hz, 1H), 4.48 (s, 2H), 1.64 (s, 9H).
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50 mg
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53%

Synthesis routes and methods V

Procedure details

D5 (2 g, 10.97 mmol), N-bromosuccinimide (2.94 g, 16.46 mmol) and benzoyl peroxide (0.57 g, 1.65 mmol) were dissolved in carbon tetrachloride (40 ml) and heated to 80° C. for 3 h. The mixture was diluted with EtOAc (60 ml) and washed with saturated NaHCO3 solution and brine (100 ml each), dried (Na2SO4) and concentrated. Purification by column chromatography on silica (0-50% diethyl ether\40-60 pet. ether gradient) gave the title compound as a yellow oil (1.58 g). δH (CDCl3) 1.65 (9H, s), 4.49 (2H, s), 6.47 (1H, d), 8.03 (1H, d).
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2 g
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